Cas no 41339-26-8 (2-BROMO-6-CHLOROHEXANOYL CHLORIDE)

2-BROMO-6-CHLOROHEXANOYL CHLORIDE Chemical and Physical Properties
Names and Identifiers
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- 2-BROMO-6-CHLOROHEXANOYL CHLORIDE
- 41339-26-8
- DTXSID10571094
- 2-BROMO-6-CHLOROHEXANOYLCHLORIDE
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- Inchi: 1S/C6H9BrCl2O/c7-5(6(9)10)3-1-2-4-8/h5H,1-4H2
- InChI Key: VFAXMVDRHMXZSH-UHFFFAOYSA-NCopyCopied
- SMILES: C(CCCl)CC(C(=O)Cl)BrCopyCopied
Computed Properties
- Exact Mass: 245.92138g/mol
- Monoisotopic Mass: 245.92138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 3.3
Experimental Properties
- Color/Form: NA
- Density: 1.5±0.1 g/cm3
- Boiling Point: 246.6±30.0 °C at 760 mmHg
- Flash Point: 110.3±23.2 °C
2-BROMO-6-CHLOROHEXANOYL CHLORIDE Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
2-BROMO-6-CHLOROHEXANOYL CHLORIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B545835-10g |
2-Bromo-6-chlorohexanoyl Chloride |
41339-26-8 | 10g |
$ 1522.00 | 2023-04-18 | ||
TRC | B545835-1g |
2-Bromo-6-chlorohexanoyl Chloride |
41339-26-8 | 1g |
$ 201.00 | 2023-04-18 | ||
TRC | B545835-5g |
2-Bromo-6-chlorohexanoyl Chloride |
41339-26-8 | 5g |
$ 839.00 | 2023-04-18 | ||
TRC | B545835-2.5g |
2-Bromo-6-chlorohexanoyl Chloride |
41339-26-8 | 2.5g |
$ 460.00 | 2023-04-18 |
2-BROMO-6-CHLOROHEXANOYL CHLORIDE Related Literature
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
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2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
Additional information on 2-BROMO-6-CHLOROHEXANOYL CHLORIDE
Professional Introduction to 2-BROMO-6-CHLOROHEXANOYL CHLORIDE (CAS No. 41339-26-8)
2-BROMO-6-CHLOROHEXANOYL CHLORIDE, identified by the Chemical Abstracts Service Number (CAS No.) 41339-26-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This reagent, characterized by its bromo and chloro substituents on a hexanoyl chloride backbone, serves as a versatile intermediate in the synthesis of various bioactive molecules. The presence of both bromine and chlorine atoms makes it a valuable building block for further functionalization, enabling chemists to construct complex molecular architectures with precision.
The utility of 2-BROMO-6-CHLOROHEXANOYL CHLORIDE stems from its reactivity in nucleophilic substitution reactions, where the electrophilic carbonyl chloride group can readily react with nucleophiles such as amines, alcohols, and thiols. This property is particularly advantageous in drug discovery pipelines, where the rapid assembly of heterocyclic compounds and peptidomimetics is often required. The compound's structural features also make it a candidate for exploring novel synthetic pathways that could lead to more efficient synthetic routes for pharmaceutical intermediates.
In recent years, advancements in medicinal chemistry have highlighted the importance of functionalized aliphatic carboxylic acid derivatives in the development of small-molecule drugs. 2-BROMO-6-CHLOROHEXANOYL CHLORIDE fits into this landscape as a key intermediate for constructing pharmacophores that exhibit desirable biological activities. For instance, researchers have leveraged this compound to synthesize derivatives with potential antimicrobial, anti-inflammatory, or anticancer properties. The bromo and chloro substituents provide handles for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug design.
The synthesis of 2-BROMO-6-CHLOROHEXANOYL CHLORIDE typically involves the chlorination of hexanoyl bromide or related precursors, followed by selective halogenation to introduce the bromo and chloro groups at specific positions. This synthetic strategy underscores the compound's role as a downstream product of well-established organic transformations. The efficiency and scalability of its preparation are critical factors that influence its adoption in industrial settings, where cost-effectiveness and reproducibility are paramount.
One notable application of 2-BROMO-6-CHLOROHEXANOYL CHLORIDE is in the synthesis of peptide mimetics, where aliphatic side chains are replaced with functionalized aromatic or heteroaromatic moieties to improve pharmacokinetic properties. The compound's ability to undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, further expands its utility in constructing complex molecular frameworks. These reactions are often employed to introduce aryl or heteroaryl groups into the side chains of potential drug candidates, enhancing their binding affinity to biological targets.
Recent studies have also explored the use of 2-BROMO-6-CHLOROHEXANOYL CHLORIDE in the development of protease inhibitors, which are critical in treating various diseases including HIV and cancer. By modifying the hexanoyl chloride core with appropriate substituents, researchers can generate inhibitors that target specific proteases involved in disease pathways. The ability to fine-tune the reactivity and selectivity of this compound through structural modifications opens up new avenues for therapeutic intervention.
The role of 2-BROMO-6-CHLOROHEXANOYL CHLORIDE extends beyond classical pharmaceutical applications into materials science and agrochemical research. Its reactivity allows for the synthesis of functionalized polymers and surface-modified materials, where precise control over molecular architecture is essential. In agrochemicals, derivatives of this compound have been investigated for their potential as bioactive agents that can interact with biological targets in plants or pests.
As research continues to evolve, the demand for high-quality intermediates like 2-BROMO-6-CHLOROHEXANOYL CHLORIDE is expected to grow. Innovations in synthetic methodologies and process optimization will play a crucial role in ensuring that this compound remains accessible and cost-effective for academic and industrial researchers alike. Collaborative efforts between chemists and biologists will further drive the discovery of novel applications for this versatile reagent.
The future prospects for 2-BROMO-6-CHLOROHEXANOYL CHLORIDE are bright, with ongoing research suggesting its potential in emerging fields such as biocatalysis and green chemistry. By developing more sustainable synthetic routes and exploring alternative reaction conditions, scientists can minimize waste and improve yields while maintaining the high purity required for pharmaceutical applications. These advancements will not only enhance the efficiency of drug development but also contribute to broader efforts toward sustainable chemical manufacturing.
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